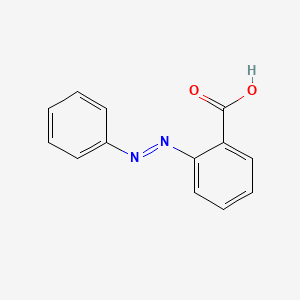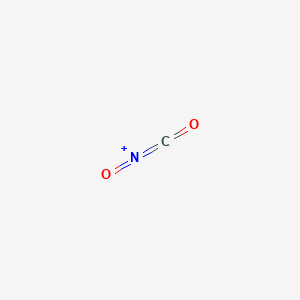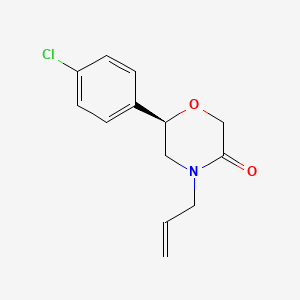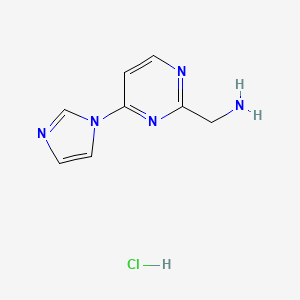
(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride is a heterocyclic compound that features both imidazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method involves the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base like potassium hydroxide in a solvent such as PEG-400. This is followed by a reaction with 1H-benzimidazol-2-amine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often employ green solvents and catalysts to minimize environmental impact and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole or pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the imidazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole or pyrimidine oxides, while substitution reactions can introduce various functional groups onto the rings .
Applications De Recherche Scientifique
(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antitubercular activities.
Mécanisme D'action
The mechanism of action of (4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of V600EBRAF, a protein kinase involved in cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines: These compounds share a similar structure and have been studied for their antimicrobial and antitubercular activities.
1H-Imidazol-2-yl-pyrimidine-4,6-diamines: These compounds are known for their activity against malaria parasites.
Uniqueness
(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride is unique due to its dual imidazole and pyrimidine rings, which confer a broad range of reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H10ClN5 |
|---|---|
Poids moléculaire |
211.65 g/mol |
Nom IUPAC |
(4-imidazol-1-ylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H9N5.ClH/c9-5-7-11-2-1-8(12-7)13-4-3-10-6-13;/h1-4,6H,5,9H2;1H |
Clé InChI |
LKAPXPOKCIPENX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1N2C=CN=C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





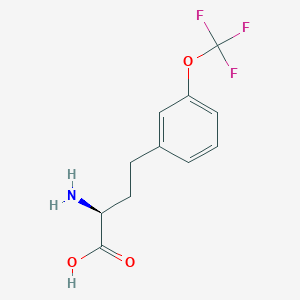
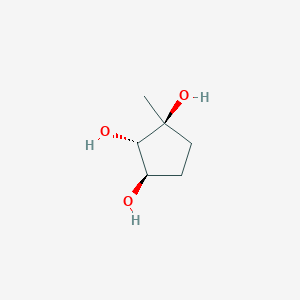
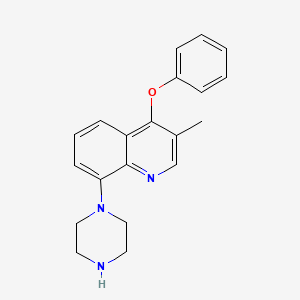

![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
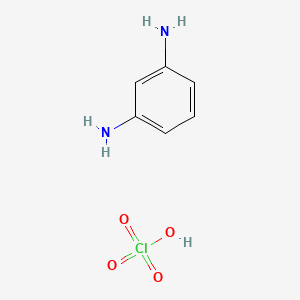
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
